molecular formula C15H19N3O4 B2608825 (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one CAS No. 866018-52-2

(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one

Cat. No.: B2608825
CAS No.: 866018-52-2
M. Wt: 305.334
InChI Key: VZKHSJRKJCERIQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity
One of the remarkable capabilities of compounds related to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is seen in their role in the synthesis of complex chemical structures. Compounds like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which are intermediates for various biologically active compounds, show the importance of these molecules in synthetic chemistry. Their synthesis often involves multiple steps like rearrangement, condensation, and nucleophilic substitution reactions, showcasing the chemical versatility and importance of these structures in producing pharmacologically significant compounds (Wang et al., 2016).

Molecular Stability and Structure Analysis
Structural and stability studies of compounds structurally similar to this compound provide insights into their molecular properties. For example, X-ray diffraction analysis showed that 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one, a related compound, has an E configuration in both crystal and solution. The observed high polarization of the molecule, indicated by the bond length variations, points to the presence of a significant bipolar structure in the ground state, which is pivotal for understanding the reactivity and interaction of these molecules (Berestovitskaya et al., 2016).

Antioxidant Properties
Compounds structurally similar to this compound have been studied for their potential antioxidant properties. For instance, novel compounds like 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have demonstrated significant activity in metal chelating effects, highlighting the potential of these molecules in biomedical applications where oxidative stress is a concern (Kol et al., 2016).

Biomedical Imaging and Hypoxia Detection
Another fascinating application of these compounds is in biomedical imaging and hypoxia detection. Compounds with similar structures have been used to develop fluorescent probes for selective detection of hypoxia, which is crucial in understanding tumor biology and therapy responses. These probes, through their specific interactions and fluorescence responses, allow for detailed imaging of the hypoxic status of tumor cells, providing valuable insights into the tumor microenvironment (Feng et al., 2016).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(5-morpholin-4-yl-2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)13-11-12(3-4-14(13)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHSJRKJCERIQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.